

Application Notes and Protocols for Neutrophil Elastase Assay using MeOSuc-AAPV-AMC

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Compound of Interest

Compound Name: MeOSuc-AAPV-AMC

Cat. No.: B12409300

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens.[1][2] However, when excessively released during inflammatory conditions, it can contribute to tissue damage and the pathology of various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][3] Consequently, the measurement of NE activity and the screening for its inhibitors are crucial areas of research in drug development.

This document provides detailed application notes and protocols for the assay of neutrophil elastase activity using the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC (**MeOSuc-AAPV-AMC**). This substrate is highly specific for neutrophil elastase and is cleaved to release the fluorescent 7-amino-4-methylcoumarin (AMC) group, allowing for a sensitive and continuous measurement of enzyme activity.[2][4][5]

Principle of the Assay

The **MeOSuc-AAPV-AMC** assay is based on the enzymatic cleavage of the peptide substrate by neutrophil elastase. The substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin, is intrinsically non-fluorescent. Upon cleavage by neutrophil elastase between the valine and the AMC moiety, the highly fluorescent AMC is released. The rate of AMC

release is directly proportional to the elastase activity and can be monitored kinetically by measuring the increase in fluorescence intensity at an emission wavelength of approximately 460 nm with an excitation wavelength of around 380 nm.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the **MeOSuc-AAPV-AMC** neutrophil elastase assay, compiled from various sources.

Table 1: Physicochemical and Spectral Properties of MeOSuc-AAPV-AMC

Parameter	Value	Reference
Molecular Formula	C31H41N5O9	[4]
Molecular Weight	627.69 g/mol	[4]
Excitation Wavelength (Ex)	380 nm	[4][5]
Emission Wavelength (Em)	460 nm	[4][5]
Purity	≥95%	[5]
Appearance	White to off-white solid	[4]

Table 2: Kinetic Parameters of MeOSuc-AAPV-AMC with Human Neutrophil Elastase (HNE)

Parameter	Value	Conditions	Reference
K _m	130 μM	---	[5]
K _m	362 μM	---	[4]
k _{cat} /K _M	11 x 10 ³ M ⁻¹ s ⁻¹	---	[2]

Table 3: IC₅₀ and K_i Values of Known Neutrophil Elastase Inhibitors

Inhibitor	IC50	Ki	Assay Conditions	Reference
Sivelestat	44 nM	200 nM	---	[6]
GW-311616	22 nM	0.31 nM	---	[6]
FK706	83 nM	4.2 nM	---	[6]
ZD-0892	---	6.7 nM (human NE), 200 nM (porcine pancreatic elastase)	---	[6]
MDL 101146	---	25 nM	---	[6]
D4L-1	10.8 nM	---	30 min incubation at 25 °C	[7]
D4L-2	18.0 nM	---	30 min incubation at 25 °C	[7]

Experimental Protocols

Materials and Reagents

- Human Neutrophil Elastase (HNE), purified
- **MeOSuc-AAPV-AMC** substrate
- Dimethyl sulfoxide (DMSO)
- Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[8] (Note: other buffers such as 25 mM Tris, 250 mM NaCl, pH 7.5 have also been used[9])
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with temperature control

- Known neutrophil elastase inhibitor (e.g., Sivelestat) for control experiments

Preparation of Reagents

- **MeOSuc-AAPV-AMC Stock Solution (10 mM):** Dissolve **MeOSuc-AAPV-AMC** in DMSO to a final concentration of 10 mM. Store at -20°C or -80°C, protected from light.[\[4\]](#)
- **Human Neutrophil Elastase Stock Solution:** Reconstitute purified HNE in a suitable buffer (e.g., assay buffer without Tween-20) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- **Working Substrate Solution:** Dilute the 10 mM stock solution of **MeOSuc-AAPV-AMC** in assay buffer to the desired final concentration. A common final concentration is 10 µM.[\[8\]](#) Prepare this solution fresh before each experiment.
- **Working Enzyme Solution:** Dilute the HNE stock solution in assay buffer to the desired final concentration. A typical final concentration is 0.5 nM.[\[8\]](#) The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
- **Inhibitor Solutions (for inhibitor screening):** Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve a range of final concentrations for IC50 determination.

Protocol for Measuring Neutrophil Elastase Activity

- **Assay Plate Setup:**
 - Add 50 µL of assay buffer to each well of a 96-well black, clear-bottom microplate.
 - Add 25 µL of the working enzyme solution to the appropriate wells.
 - For a negative control (no enzyme), add 25 µL of assay buffer instead of the enzyme solution.
- **Pre-incubation:** Pre-incubate the plate at 37°C for 10 minutes.[\[8\]](#)
- **Initiate Reaction:** Add 25 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

- **Fluorescence Measurement:** Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 10-30 minutes.
 - Excitation: 380 nm
 - Emission: 460 nm
- **Data Analysis:**
 - Plot the fluorescence intensity versus time for each well.
 - Determine the initial reaction velocity (V₀) from the linear portion of the curve.
 - The enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

Protocol for Screening Neutrophil Elastase Inhibitors

- **Assay Plate Setup:**
 - Add 50 µL of assay buffer to each well.
 - Add 25 µL of the serially diluted inhibitor solutions to the test wells.
 - For the positive control (no inhibitor), add 25 µL of assay buffer.
 - For the negative control (no enzyme), add 50 µL of assay buffer.
- **Enzyme Addition:** Add 25 µL of the working enzyme solution to all wells except the negative control wells.
- **Pre-incubation:** Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.^[7]
- **Initiate Reaction:** Add 25 µL of the working substrate solution to all wells.
- **Fluorescence Measurement:** Monitor the fluorescence kinetically as described in section 4.3.
- **Data Analysis:**

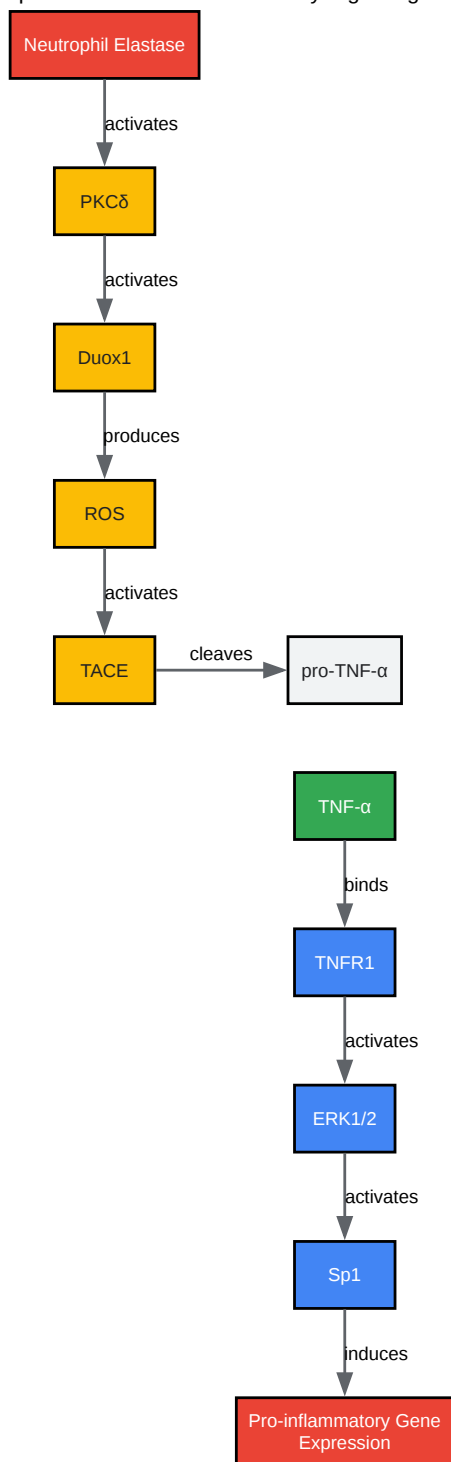
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: $\% \text{ Inhibition} = [1 - (V_{\text{inhibitor}} / V_{\text{no inhibitor}})] * 100$ where $V_{\text{inhibitor}}$ is the reaction velocity in the presence of the inhibitor and $V_{\text{no inhibitor}}$ is the reaction velocity in the absence of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualization of Pathways and Workflows

Neutrophil Elastase Signaling Pathway in Inflammation

Neutrophil elastase, upon its release, can trigger pro-inflammatory signaling cascades. One such pathway involves the activation of Protein Kinase C delta (PKC δ), leading to the production of reactive oxygen species (ROS) via dual oxidase 1 (Duox1). This, in turn, activates TNF- α -converting enzyme (TACE), which cleaves pro-TNF- α to its active form. TNF- α then binds to its receptor (TNFR1), initiating a downstream cascade that includes the activation of ERK1/2, ultimately leading to the activation of the transcription factor Sp1 and the expression of pro-inflammatory genes.[\[10\]](#)[\[11\]](#)

Neutrophil Elastase Pro-inflammatory Signaling Pathway

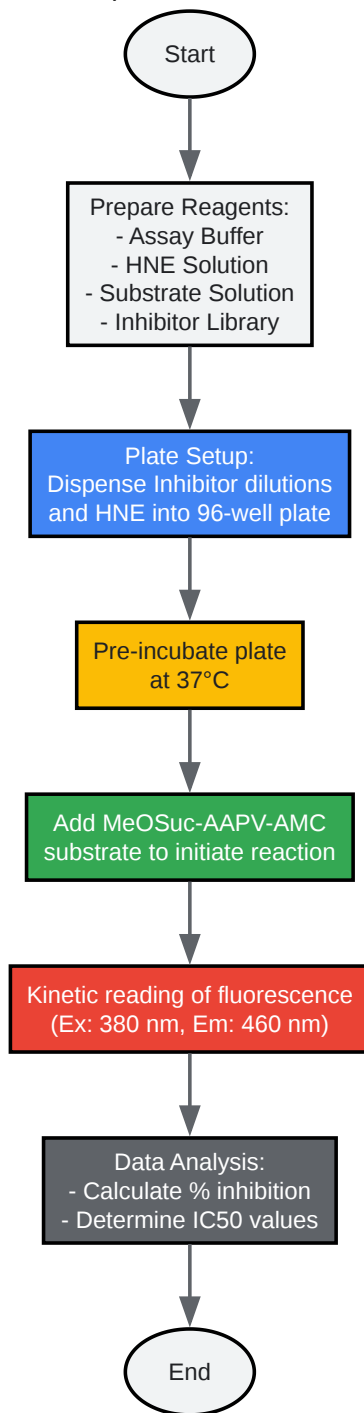
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Caption: Neutrophil Elastase Pro-inflammatory Signaling Pathway.

Experimental Workflow for Neutrophil Elastase Inhibitor Screening

The following diagram illustrates the key steps in a typical high-throughput screening assay for identifying inhibitors of neutrophil elastase using the **MeOSuc-AAPV-AMC** substrate.

Workflow for Neutrophil Elastase Inhibitor Screening

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Caption: Workflow for Neutrophil Elastase Inhibitor Screening.

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